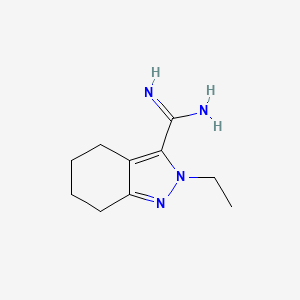

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Description

Properties

IUPAC Name |

2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDHFDRCQIFRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CCCCC2=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components. These interactions suggest that this compound may have potential therapeutic applications in inflammatory and degenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation. For example, it can inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. These cellular effects highlight its potential as an anti-inflammatory and anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2, inhibiting their activity and thereby reducing the production of inflammatory mediators. Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression. This compound also interacts with cell surface receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis. These molecular mechanisms underpin its potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and inhibiting cell proliferation. These temporal effects are crucial for understanding its potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects. At higher doses, it may cause toxicity, including liver and kidney damage. These dosage effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's chemical formula is , with a molecular weight of 192.26 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Reactions : These reactions are efficient for constructing the indazole core.

- Radical Cyclizations : This method allows for the formation of the bicyclic structure characteristic of indazoles.

These synthetic routes emphasize efficiency and yield in producing this compound, which is crucial for further biological evaluations.

Pharmacological Properties

The biological activities of this compound have been explored in several studies:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects. In vitro studies have indicated that it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes .

- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of indazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against protozoan infections and certain fungal strains like Candida albicans and Candida glabrata .

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets have revealed:

- Binding Affinity : The compound's interaction with enzymes and receptors is crucial for understanding its pharmacodynamics. Binding affinity studies indicate potential therapeutic uses in treating conditions associated with inflammation and microbial infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-Aminoindazole | Contains an amino group at position 4 | Known for its role in cancer therapy |

| Indazoles with Carboxylic Acids | Variations include different carboxylic acid substituents | Enhanced solubility and bioavailability |

| 1H-Indazole Derivatives | Different substitutions on the indazole ring | Diverse biological activities |

The unique tetrahydro configuration combined with ethyl and carboximidamide groups may provide distinct biological activities compared to other indazoles.

Case Studies and Research Findings

Recent research has highlighted the potential of indazole derivatives in drug development:

- In Vitro Studies : Compounds derived from tetrahydroindazoles have shown promising results against various protozoa and fungi. For example, some derivatives were found to be more potent than metronidazole against Giardia intestinalis and Entamoeba histolytica .

- Cytotoxicity Assessments : Selected derivatives exhibited low cytotoxicity in human cell lines (HaCaT and HeLa), indicating their safety profile for future therapeutic applications .

- Mechanisms of Action : Further research is needed to elucidate the mechanisms by which these compounds exert their biological effects. Understanding these pathways will be crucial for optimizing their pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Effects : Research indicates that 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide exhibits anti-inflammatory properties. This makes it a candidate for developing drugs aimed at treating inflammatory diseases.

- Pharmacological Studies : The compound's interaction with various biological targets, including enzymes and receptors, is crucial for understanding its pharmacodynamics. Binding affinity studies reveal its potential as a therapeutic agent.

- Cancer Therapy : Indazole derivatives are known for their role in cancer therapy. The structural variations within this class of compounds can significantly influence their pharmacological profiles, making them valuable in developing anticancer agents.

Organic Synthesis Applications

The synthesis of this compound can be achieved through several methods:

- Palladium-Catalyzed Reactions : This method allows for the efficient preparation of indazole derivatives with enhanced biological activity.

- Radical Cyclizations : These strategies enable the synthesis of compounds with altered pharmacokinetic properties.

These synthetic routes emphasize efficiency and yield in producing this compound while allowing for modifications that may enhance its biological activity.

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that this compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation.

Case Study 2: Binding Affinity Studies

Research involving binding affinity studies revealed that this compound interacts effectively with specific receptors involved in pain modulation. This interaction suggests potential applications in pain management therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-Aminoindazole | Contains an amino group at position 4 | Known for its role in cancer therapy |

| Indazoles with Carboxylic Acids | Variations include different carboxylic acid substituents | Enhanced solubility and bioavailability |

| 1H-Indazole Derivatives | Different substitutions on the indazole ring | Diverse biological activities |

The uniqueness of this compound lies in its specific tetrahydro configuration combined with ethyl and carboximidamide groups. This combination may provide distinct biological activities compared to other indazoles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboximidamide group (-C(=NH)NH₂) enables nucleophilic substitution at the C3 position. Key reactions include:

Reaction Table 1: Substitution Reactions

These reactions demonstrate selectivity for the carboximidamide nitrogen, with steric effects from the ethyl group influencing reaction rates .

Reduction Reactions

The carboximidamide moiety undergoes reduction to form amine derivatives:

Reaction Table 2: Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) is preferred for clean conversions, while LiAlH₄ may lead to over-reduction without precise control .

Acylation and Condensation Reactions

The primary amine in the carboximidamide group participates in acylations:

Reaction Table 3: Acylation Pathways

Notably, visible-light-driven decarboxylative acylation with α-keto acids (e.g., phenylglyoxylic acid) produces 3-acylated derivatives through a radical pathway, avoiding traditional coupling reagents .

Cycloaddition and Ring-Forming Reactions

The compound participates in [3+2] cycloadditions due to its electron-deficient indazole core:

Reaction Table 4: Cycloaddition Reactivity

These reactions expand the compound’s utility in generating polycyclic architectures for medicinal chemistry .

Catalytic C-H Functionalization

Recent advances enable direct modification of the indazole core:

Reaction Table 5: C-H Activation Strategies

| Catalyst System | Substrate | Product Formed | Efficiency | Source |

|---|---|---|---|---|

| Cp*Rh(III)/AgSbF₆ | Alkynes | 3-alkynylated derivatives | 73–88% yields | |

| Pd(OAc)₂/XPhos | Aryl boronic acids | 3-arylated indazoles | Suzuki coupling compatible |

Rhodium-catalyzed systems show superior performance for alkyne insertions, while palladium facilitates arylations via cross-coupling .

Hydrolysis and Stability

The carboximidamide group exhibits pH-dependent hydrolysis:

Reaction Table 6: Hydrolysis Behavior

| Conditions | Product Formed | Half-Life (25°C) | Source |

|---|---|---|---|

| 1M HCl, reflux | 3-carboxylic acid derivative | 2.5 h | |

| PBS buffer (pH 7.4) | Slow decomposition to amide | >72 h |

Acidic hydrolysis proceeds via a nitrilium intermediate, while neutral conditions favor stability .

Comparative Reactivity Analysis

Table 7: Functional Group Reactivity Hierarchy

| Group | Reaction Rate (Relative) | Dominant Pathway |

|---|---|---|

| Carboximidamide (-NH₂) | 1.0 (reference) | Nucleophilic substitution |

| Ethyl substituent | 0.2 | Steric hindrance effects |

| Indazole N1 | 0.5 | Metal-catalyzed C-H activation |

Data derived from competition experiments and DFT calculations .

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Structural Analysis : Crystallographic data for analogous compounds (e.g., Compound 2g) were refined using SHELX, confirming the tetrahydroindazole core’s planar geometry .

- Solubility Testing : Protocols from (Prima HT System, λ = 254 nm) were critical in evaluating the target compound’s physiochemical stability .

- Activity Profiling : Kinetic assays against DHODH revealed that electron-withdrawing groups (e.g., fluorophenyl in Compound 52) enhance enzyme binding but reduce solubility .

Preparation Methods

Detailed Preparation Methods

Visible-Light-Induced Decarboxylative Coupling

A novel and efficient synthesis method involves visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids. This method is notable for:

- Absence of photocatalysts, metal catalysts, and strong oxidants.

- Mild reaction conditions at room temperature.

- Broad substrate compatibility.

- Operational simplicity.

Table 1. Summary of Key Optimization Data for Decarboxylative Coupling

| Entry | α-Keto Acid Equiv. | Light Wavelength (nm) | Solvent (Volume) | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.0 | 380–385 | MeCN (2 mL) | None | 43 |

| 7 | 5.0 | 380–385 | MeCN (2 mL) | None | 62 |

| 24 | 5.0 | 420–425 | MeCN/HFIP (3:1, 4 mL) | None | 71 |

| 29 | 5.0 | 420–425 | MeCN/HFIP (3:1, 4 mL) | None, 16 h reaction time | 71 |

Note: HFIP = hexafluoroisopropanol

This method generates acyl radicals from α-keto acids under light irradiation, which then couple with 2H-indazoles at the C-3 position to form acylated products. The reaction tolerates various functional groups on the indazole ring and α-keto acid substrates.

Functional Group Tolerance and Substrate Scope

- Halogen substituents (F, Cl, Br) and electron-donating groups (OMe, Me) on the indazole ring are well tolerated.

- Aromatic and heteroaromatic substituents at the 2N-position of indazole can be functionalized with moderate to good yields.

- Steric hindrance (e.g., ortho-substitution on phenyl rings) reduces yield.

- Aliphatic substituents at the 2N-position result in lower yields.

- Aromatic α-keto acids with electron-withdrawing or donating groups provide moderate to good yields.

- Aliphatic α-keto acids generally fail to yield the desired products.

Other Methods and Considerations

While visible-light-driven methods are preferred for mildness and environmental reasons, traditional approaches may involve:

- Cycloaddition reactions catalyzed by transition metals (e.g., Ag, Rh).

- Use of oxidants and high temperatures, which are less desirable due to waste and cost.

However, these methods are less favorable for preparing sensitive or functionalized derivatives like 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide.

Summary Table: Comparison of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Visible-Light-Induced Decarboxylative Coupling | Metal-free, mild, uses α-keto acids, blue LED light | Environmentally friendly, broad substrate scope | Requires specific light source and α-keto acids |

| Transition Metal-Catalyzed Cycloaddition | Uses Ag, Rh catalysts, benzynes, or diazocarbonyls | High regioselectivity | Uses metals, oxidants, higher temperature |

| Radical Addition with Oxidants | Uses oxidants (e.g., Na2S2O8), aldehydes | Effective for some substrates | Generates chemical waste, harsher conditions |

Q & A

Q. What are the standard synthetic routes for 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes under acidic or catalytic conditions. For example, tetrahydroindazole derivatives are often synthesized via refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate, followed by purification using column chromatography with gradients of ethyl acetate/dichloromethane . Optimization may include adjusting solvent polarity (e.g., DMF for solubility), reaction time (3–5 hours), and temperature (reflux conditions). Kinetic studies using TECAN IVO systems can assess solvent effects on reaction efficiency .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly for distinguishing tetrahydroindazole ring protons (δ 1.5–2.5 ppm for methylene groups) .

- HRMS/ESI-MS : For molecular weight validation and detecting impurities (<95% purity thresholds) .

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients to assess purity, especially for isomers or byproducts from alkylation steps .

Q. How can researchers evaluate the compound’s solubility and stability in aqueous buffers for biological assays?

Methodological Answer:

- Kinetic Solubility : Use phosphate-buffered saline (pH 7.4) with UV-Vis spectroscopy at λ = 254 nm. Adjust ionic strength to mimic physiological conditions .

- Stability Testing : Incubate the compound at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the carboximidamide group) .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for tetrahydroindazole derivatives?

Methodological Answer:

- Comparative Molecular Field Analysis (CoMFA) : To model steric/electronic effects when bioactivity data conflicts (e.g., anti-tumor efficacy vs. solubility). Use docking simulations with human dihydroorotate dehydrogenase (hDHODH) to validate binding modes .

- Orthogonal Assays : Pair enzyme inhibition assays (e.g., hDHODH IC50) with cell-based proliferation tests (MTT assays) to distinguish direct target effects from off-target interactions .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic profiles?

Methodological Answer:

- ADMET Prediction : Use QikProp or SwissADME to predict logP (target <3), permeability (Caco-2 models), and cytochrome P450 interactions. Prioritize analogs with reduced metabolic liability (e.g., replacing ethyl groups with fluorine) .

- Free Energy Perturbation (FEP) : To optimize substituents on the indazole ring for enhanced binding affinity while maintaining solubility .

Q. What experimental designs address scalability challenges in multi-step syntheses of this compound?

Methodological Answer:

- Flow Chemistry : For hazardous steps (e.g., nitration), use continuous flow reactors to improve safety and yield .

- Design of Experiments (DoE) : Apply fractional factorial designs to optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation) and solvent ratios (e.g., THF/water mixtures) .

Q. How do researchers validate the mechanistic role of this compound in enzyme inhibition?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with hDHODH to confirm competitive inhibition .

- Knockdown/Rescue Experiments : Use CRISPR-Cas9 to silence hDHODH in cell lines and observe rescue effects when co-administering the compound .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

Methodological Answer:

Q. What statistical approaches reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in dosing regimens or animal models .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma concentration-time profiles (AUC, Cmax) to tumor growth inhibition metrics .

Theoretical and Mechanistic Frameworks

Q. How can researchers align studies of this compound with broader biochemical theories (e.g., mitochondrial metabolism)?

Methodological Answer:

- Pathway Enrichment Analysis : Use RNA-seq or proteomics to identify mitochondrial pathways (e.g., TCA cycle, electron transport chain) perturbed by the compound .

- Theoretical Scaffolding : Link findings to the Warburg effect or redox stress theories, ensuring mechanistic hypotheses are testable via siRNA or ROS probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.